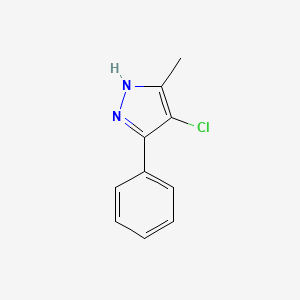

4-chloro-3-methyl-5-phenyl-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-5-methyl-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOMICJGLIWHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyrazole Ring Formation Knorr/paal Knorr Synthesis :the Most Probable Pathway for Synthesizing the 3 Methyl 5 Phenyl 1h Pyrazole Core is a Variation of the Knorr or Paal Knorr Pyrazole Synthesis.wikipedia.orgresearchgate.netjk Sci.comthis Involves the Condensation of a 1,3 Dicarbonyl Compound with a Hydrazine.

Step 1: The reaction is initiated by the nucleophilic attack of a nitrogen atom from phenylhydrazine (B124118) onto one of the carbonyl carbons of 1-phenylbutane-1,3-dione.

Step 2: This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine (B178648) attacks the remaining carbonyl group, forming a five-membered ring intermediate.

Step 3: A sequence of dehydration steps then occurs, eliminating two molecules of water to form the stable, aromatic pyrazole (B372694) ring.

C4 Chlorination Electrophilic Aromatic Substitution :the Subsequent Chlorination at the C4 Position Follows the Classical Mechanism for Electrophilic Aromatic Substitution.rsc.org

Optimization of Reaction Parameters for Yield and Selectivity of 4-chloro-3-methyl-5-phenyl-1H-pyrazole

To maximize the yield and ensure the high regioselectivity of 4-chloro-3-methyl-5-phenyl-1H-pyrazole, several reaction parameters in the chlorination step must be carefully optimized. The primary goal is to achieve complete conversion of the starting material while preventing side reactions, such as dichlorination or degradation of the product.

Key parameters for optimization include:

Chlorinating Agent: The choice of reagent (e.g., NCS, TCCA, SO₂Cl₂) can impact reactivity and ease of workup. Mild reagents like NCS are often preferred to avoid harsh conditions. researchgate.net

Stoichiometry: A slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent is typically used to drive the reaction to completion. However, a large excess must be avoided to minimize the risk of forming dichlorinated byproducts.

Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents like acetonitrile, dichloromethane, or CCl₄ are common choices. researchgate.net

Temperature: Most pyrazole chlorinations proceed efficiently at room temperature. beilstein-archives.org Lowering the temperature can help control exothermic reactions and improve selectivity, while gentle heating may be required for less reactive substrates.

Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal time for achieving maximum conversion without significant byproduct formation.

| Parameter | Variable Range | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Chlorinating Agent | NCS, TCCA, SO₂Cl₂ | Choice affects reactivity, workup, and reaction conditions. Mild reagents like NCS often give cleaner reactions. | researchgate.netrsc.org |

| Stoichiometry | 1.0 - 1.5 equivalents | Using ~1.1 eq. ensures full conversion. Excess can lead to di-chlorination at other positions. | beilstein-archives.org |

| Solvent | Acetonitrile, CCl₄, H₂O, Dichloromethane | Solvent polarity can affect reaction rate and solubility. Solvent-free (mechanochemical) methods can increase efficiency. | researchgate.netrsc.org |

| Temperature | 0 °C to 60 °C | Most reactions are efficient at room temperature. Lower temperatures may increase selectivity; higher temperatures may be needed for less reactive pyrazoles. | beilstein-archives.org |

| Catalyst | None, Acid, or other promoters | Many pyrazole chlorinations do not require a catalyst. For less reactive substrates, an acid promoter might be necessary. | commonorganicchemistry.com |

Advanced Structural Elucidation and Spectroscopic Methodologies Applied to 4 Chloro 3 Methyl 5 Phenyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide foundational information regarding the types and numbers of atoms present in a molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the structure. For 4-chloro-3-methyl-5-phenyl-1H-pyrazole, the spectrum is expected to show distinct signals for the N-H proton, the methyl group protons, and the protons of the phenyl ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The methyl group protons would present as a sharp singlet, while the phenyl group protons would appear as a multiplet in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display signals for the methyl carbon, the three distinct pyrazole (B372694) ring carbons (C3, C4, and C5), and the carbons of the phenyl ring. The chemical shifts of the pyrazole carbons are influenced by the substituents; for instance, the carbon atom bonded to the chlorine (C4) would be shielded, while the carbons adjacent to the nitrogen atoms (C3 and C5) would be deshielded. In related pyrazole derivatives, signals for the carbon atoms of the pyrazole ring are in excellent agreement with established data. researchgate.net The assignment of ¹H and ¹³C NMR signals is often based on comparison with literature data for similar structures. researchgate.netmdpi.com

¹⁵N NMR: Nitrogen-15 NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. acs.org Pyrazoles contain two distinct nitrogen atoms: a "pyridine-like" doubly bonded nitrogen and a "pyrrole-like" nitrogen bearing a hydrogen atom. These two nitrogen atoms exhibit significantly different chemical shifts. nih.gov The study of ¹⁵N chemical shifts can also provide information on intermolecular hydrogen bonding in different environments (solution vs. solid state). The analysis of ¹H–¹⁵N coupling constants can be crucial in confirming the structural isomer formed in a reaction. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-chloro-3-methyl-5-phenyl-1H-pyrazole

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| N-H | ~12.0 - 13.0 (broad s) | - | Broad signal due to proton exchange; chemical shift is solvent-dependent. |

| -CH₃ | ~2.3 - 2.5 (s) | ~11 - 14 | Sharp singlet, typical for a methyl group on an aromatic ring. |

| Phenyl-H (ortho, meta, para) | ~7.3 - 7.8 (m) | ~125 - 135 | Complex multiplet pattern for the five aromatic protons. |

| Pyrazole C3 | - | ~148 - 152 | Carbon attached to the methyl group. |

| Pyrazole C4 | - | ~110 - 115 | Carbon attached to the chlorine atom. mdpi.com |

| Pyrazole C5 | - | ~140 - 145 | Carbon attached to the phenyl group. |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In 4-chloro-3-methyl-5-phenyl-1H-pyrazole, COSY would show correlations among the protons of the phenyl ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is valuable for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the N-H proton and the ortho-protons of the phenyl ring, providing information about the ring's orientation relative to the pyrazole core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the methyl protons to the methyl carbon and the phenyl protons to their respective phenyl carbons.

Single-Crystal X-ray Diffraction Analysis of 4-chloro-3-methyl-5-phenyl-1H-pyrazole and its Co-crystals/Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of 4-chloro-3-methyl-5-phenyl-1H-pyrazole is not publicly available, analysis of closely related derivatives provides significant insight into its expected molecular geometry. For example, the structure of (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline has been determined. nih.gov In this derivative, the pyrazole ring system is essentially planar. The bond lengths and angles within the pyrazole ring are consistent with those observed in other pyrazole structures. nih.gov

Another related compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, also provides valuable comparative data. researchgate.net The crystal packing in these derivatives is often stabilized by intermolecular interactions such as C-H···O or C-H···π hydrogen bonds, which organize the molecules into larger supramolecular architectures. researchgate.net The dihedral angle between the pyrazole ring and the attached phenyl ring is a key conformational feature, and in derivatives, it is often non-zero, indicating a twisted conformation. nih.gov

Table 2: Representative Crystallographic Data for a Closely Related Derivative, (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₃Cl₂N₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.6471 (6) |

| b (Å) | 15.6315 (3) |

| c (Å) | 7.3514 (6) |

| Volume (ų) | 1568.24 (15) |

| Z | 4 |

| Dihedral Angle (Pyrazole/Phenyl Ring) | 26.1 (2)° |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information through the analysis of its fragmentation patterns.

For 4-chloro-3-methyl-5-phenyl-1H-pyrazole (C₁₀H₉ClN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks (M⁺ and M+2⁺) in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.

Electron Ionization (EI) is a common technique that causes extensive fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule's structure. The expected fragmentation for this compound would involve the initial loss of stable radicals or neutral molecules. Potential fragmentation pathways include:

Loss of a chlorine radical (·Cl)

Loss of a methyl radical (·CH₃)

Cleavage of the phenyl group

Rupture of the pyrazole ring, leading to smaller, characteristic fragments.

Analysis of the fragmentation of related pyrazole derivatives can help predict these pathways. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for a compound.

FT-IR Spectroscopy: The FT-IR spectrum would display characteristic absorption bands corresponding to the different functional groups in 4-chloro-3-methyl-5-phenyl-1H-pyrazole. Key expected absorptions include a broad band for N-H stretching, sharp bands for aromatic and aliphatic C-H stretching, and absorptions for C=N and C=C stretching within the pyrazole and phenyl rings. rsc.org The C-Cl stretch would typically appear in the fingerprint region of the spectrum. The presence of hydrogen bonding can cause a decrease in the frequency of the N-H stretching vibration. mdpi.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the pyrazole skeleton, providing additional structural confirmation. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 4-chloro-3-methyl-5-phenyl-1H-pyrazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3300 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=N Stretch (Pyrazole) | 1580 - 1620 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, Raman |

| C-Cl Stretch | 600 - 800 | FT-IR |

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. It is particularly useful for studying molecules containing conjugated systems.

The structure of 4-chloro-3-methyl-5-phenyl-1H-pyrazole contains two main chromophores: the phenyl ring and the pyrazole ring. The conjugation between these rings will give rise to characteristic absorption bands, likely in the UV region. The spectrum is expected to show intense absorptions corresponding to π → π* transitions within the conjugated system. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents. For instance, in a related derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)..., an absorption peak was observed at 255 nm before irradiation. mdpi.com Theoretical and experimental UV-Visible analysis of similar pyrazole structures has shown good agreement. materialsciencejournal.org The solvent can also influence the position of the absorption bands.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing a fundamental confirmation of a molecule's elemental composition and, by extension, its empirical formula. For 4-chloro-3-methyl-5-phenyl-1H-pyrazole, this analytical method is employed to quantitatively determine the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula, C₁₀H₉ClN₂.

The theoretical elemental composition of 4-chloro-3-methyl-5-phenyl-1H-pyrazole is calculated based on its molecular formula and the atomic masses of its constituent elements. This provides a precise benchmark against which experimental results can be compared. A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, is considered a strong validation of the compound's purity and structural integrity.

While specific experimental data for 4-chloro-3-methyl-5-phenyl-1H-pyrazole is not extensively detailed in publicly available literature, the characterization of numerous closely related pyrazole derivatives consistently relies on elemental analysis for structural confirmation. For instance, studies on compounds such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene report that the found elemental values for C, H, and N correspond closely to the calculated theoretical percentages. mdpi.com This recurring practice underscores the indispensability of elemental analysis in the structural elucidation of novel pyrazole-based compounds.

The comparison between the theoretical and experimentally obtained values is presented in the following data table:

Table 1: Elemental Analysis Data for 4-chloro-3-methyl-5-phenyl-1H-pyrazole (C₁₀H₉ClN₂)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 62.35 | Data not available in cited sources |

| Hydrogen (H) | 4.71 | Data not available in cited sources |

| Nitrogen (N) | 14.54 | Data not available in cited sources |

Note: The theoretical percentages are calculated from the molecular formula C₁₀H₉ClN₂ (Molecular Weight: 192.65 g/mol ). Experimental values for the target compound were not found in the reviewed literature. However, for related pyrazole derivatives, experimental results are consistently reported to be in close agreement with theoretical values.

The successful synthesis and purification of 4-chloro-3-methyl-5-phenyl-1H-pyrazole would be affirmed when the data from a CHNCl analyzer shows strong congruence with the theoretical percentages listed above. Any significant deviation would suggest the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis serves as a critical quality control step and a fundamental piece of evidence in the comprehensive structural characterization of this compound.

Theoretical and Computational Chemistry Studies of 4 Chloro 3 Methyl 5 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, provide detailed insights into electron distribution, molecular orbital energies, and reactivity. researchgate.net

The key electronic parameters derived from DFT for compounds like 4-chloro-3-methyl-5-phenyl-1H-pyrazole are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that a molecule is more chemically reactive. nih.gov

For a related compound, (E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole, DFT calculations revealed a HOMO-LUMO energy gap of 3.13 eV. ohsu.edu In this molecule, the HOMO was primarily located on the pyrazole and thiazole (B1198619) rings, while the LUMO was concentrated on the nitrophenyl group, indicating the pathway of intramolecular charge transfer. ohsu.edu Similar calculations for 4-chloro-3-methyl-5-phenyl-1H-pyrazole would elucidate how the chloro, methyl, and phenyl substituents influence its electronic properties and reactivity.

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Pyrazole Derivative

| Parameter | Description | Typical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.07 eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.13 eV |

Data derived from a structurally related compound for illustrative purposes. ohsu.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. eurasianjournals.com For a molecule like 4-chloro-3-methyl-5-phenyl-1H-pyrazole, MD simulations provide crucial insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological receptors. nih.govresearchgate.net

Simulations track the trajectory of a molecule, allowing for the exploration of its stable conformations and the energy barriers between them. eurasianjournals.com The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the simulation time helps to assess the stability of the molecule's structure and the flexibility of specific regions. researchgate.net For pyrazole derivatives interacting with a biological target, MD simulations can confirm the stability of the binding pose predicted by molecular docking. mdpi.comnih.gov Consistent hydrogen bonds and hydrophobic interactions throughout a simulation suggest a stable and valid ligand-protein complex. nih.govmdpi.com

These simulations are also vital for understanding intermolecular interactions. By analyzing the forces between the pyrazole derivative and its environment, researchers can characterize hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its behavior in different media. nih.gov For instance, the binding free energy, often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can quantify the strength of these interactions. nih.govmdpi.com

Quantum Mechanical (QM) Approaches for Reaction Pathways and Transition State Analysis

Quantum Mechanical (QM) methods are fundamental to understanding the mechanisms of chemical reactions, including the synthesis of pyrazole rings. eurasianjournals.com These approaches allow for the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states.

The synthesis of pyrazoles often involves cyclocondensation reactions. nih.govmdpi.com For example, one common route is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov QM calculations can model this process step-by-step, determining the energy profile of the reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction's kinetics and mechanism.

Recent studies have explored various synthetic routes, including metal-mediated oxidation-induced N-N coupling to form the pyrazole ring. rsc.org Mechanistic studies using QM can elucidate the role of catalysts, solvents, and substituent effects on the reaction rate and regioselectivity. nih.govresearchgate.net For the formation of 4-chloro-3-methyl-5-phenyl-1H-pyrazole, QM approaches could be used to analyze the electrophilic chlorination at the C4 position and the cyclization steps, providing a theoretical foundation for optimizing synthetic protocols. chim.it The process can involve sequential steps of nucleophilic addition, intramolecular cyclization, and elimination. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which serves as a valuable tool for structural confirmation alongside experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of molecules like 4-chloro-3-methyl-5-phenyl-1H-pyrazole. The calculated shifts, when compared with experimental spectra, help in the precise assignment of signals to specific atoms in the molecule. uomphysics.net Good correlation between theoretical and experimental shifts validates the computationally optimized molecular structure. mdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. rdd.edu.iq While calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement. researchgate.net This analysis, often accompanied by a Potential Energy Distribution (PED) calculation, allows for the unambiguous assignment of spectral bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, or C-Cl stretches. mdpi.com For a related pyrazolone (B3327878), DFT calculations were used to calculate vibrational wavenumbers, which showed good agreement with experimental data.

Table 2: Comparison of Experimental vs. Calculated Vibrational Frequencies for a Pyrazole Derivative

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | 3050 | 3065 | Phenyl ring C-H vibrations |

| C=N stretch | 1610 | 1618 | Pyrazole ring stretching |

| C-Cl stretch | 750 | 755 | Chloro group vibration |

Data is hypothetical, illustrating the typical correlation seen in studies of related heterocyclic compounds.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com For 4-chloro-3-methyl-5-phenyl-1H-pyrazole, docking simulations are used to explore its potential binding modes within the active site of a biological target. nih.gov The focus of these studies is on understanding the mechanism of interaction rather than predicting biological efficacy.

The process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a score that estimates the binding affinity. nih.gov The results provide a detailed, three-dimensional view of the ligand-receptor complex, highlighting the specific intermolecular interactions that stabilize the binding. researchgate.net

Key interactions identified through docking include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions, such as the phenyl group of the pyrazole and hydrophobic amino acid residues in the receptor. nih.gov

π-π Stacking: Aromatic rings, like the phenyl group, can stack with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms. nih.gov

For a structurally similar compound, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, docking studies revealed that it fits deeply within the binding pocket of protein targets, forming key hydrogen bonds and showing favorable interaction energies. nih.gov Such analyses of the interaction mechanism are crucial for the rational design of molecules with specific binding properties.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their properties. For pyrazole derivatives, QSAR studies provide a theoretical framework to understand how variations in molecular structure influence a particular activity. nih.govnih.gov The focus is on the theoretical correlation itself, not the empirical biological outcomes.

In a QSAR study, the structures of a set of pyrazole analogues are represented by numerical values called molecular descriptors. acs.org These descriptors can be categorized as:

Electronic: (e.g., HOMO/LUMO energies, partial atomic charges from DFT).

Steric: (e.g., molecular volume, surface area).

Hydrophobic: (e.g., LogP, a measure of lipophilicity).

Topological: (e.g., connectivity indices that describe the branching of the molecular skeleton).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that links these descriptors to the observed activity. nih.govacs.orgnih.gov For example, a QSAR model for a series of pyrazole derivatives might take the form:

Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant

The resulting model highlights which structural features are theoretically correlated with an increase or decrease in activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a substituent is predicted to enhance activity. imaging.org Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions where steric bulk or electrostatic charge are favorably or unfavorably correlated with activity, providing a powerful visual guide for theoretical molecular design. nih.govresearchgate.net

Reactivity and Transformation Studies of 4 Chloro 3 Methyl 5 Phenyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring and Phenyl Moiety

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. Conversely, the halogenated C4 position provides a site for nucleophilic substitution. The reactivity is also influenced by the phenyl moiety, which can itself undergo electrophilic substitution.

The synthesis of the title compound typically involves the direct halogenation of the precursor, 3-methyl-5-phenyl-1H-pyrazole. Electrophilic halogenation of pyrazoles preferentially occurs at the C4 position, which is the most electron-rich carbon atom in the ring. rrbdavc.orgpharmaguideline.com Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or water are commonly employed for this purpose, providing a mild and efficient route to 4-halopyrazoles. researchgate.net

Once the C4 position is chlorinated, further electrophilic halogenation on the pyrazole ring is difficult. Subsequent halogenation would likely occur on the C5-phenyl ring. The pyrazole ring generally acts as an ortho-, para-director for electrophilic substitution on an attached phenyl ring. However, under strongly acidic conditions, the pyrazole nitrogen can be protonated, which deactivates the heterocyclic ring and directs the electrophile to the phenyl substituent. cdnsciencepub.com For instance, bromination of 1-phenylpyrazole (B75819) in chloroform (B151607) occurs at the pyrazole C4-position, while bromination in concentrated sulfuric acid yields 1-(p-bromophenyl)pyrazole. cdnsciencepub.com

With the C4 position of the pyrazole ring blocked by a chlorine atom, electrophilic substitution reactions such as nitration, sulfonation, and acylation are directed towards the C5-phenyl group. scribd.com

Nitration: The nitration of phenylpyrazoles is highly condition-dependent. semanticscholar.orgnih.gov For 4-chloro-3-methyl-5-phenyl-1H-pyrazole, treatment with a standard nitrating mixture (HNO₃/H₂SO₄) is expected to introduce a nitro group onto the phenyl ring. libretexts.org The pyrazole moiety's directing effect would favor substitution at the para- and ortho-positions of the phenyl ring. Studies on related compounds, such as 3-methyl-1,5-diphenylpyrazole, show that nitration initially occurs on the C5-phenyl ring at the meta-position, which is then followed by nitration of the N1-phenyl ring at the para-position under more forcing conditions. rsc.org This suggests that electronic effects from both the pyrazole ring and other substituents play a complex role in determining the final regiochemical outcome.

Sulfonation: Aromatic sulfonation, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), is another key electrophilic aromatic substitution reaction. scribd.com For the title compound, this reaction would lead to the introduction of a sulfonic acid (-SO₃H) group on the phenyl ring, again predicted to occur at the para- or ortho-positions.

Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is a fundamental C-C bond-forming reaction. youtube.comkhanacademy.org In the case of 4-chloro-3-methyl-5-phenyl-1H-pyrazole, acylation would occur on the phenyl ring to yield ketone derivatives. While direct C4-acylation of pyrazoles is known, this pathway is blocked in the title compound. rsc.org

Functional Group Interconversions of Chloro and Methyl Substituents

The chloro and methyl groups on the pyrazole ring are amenable to various transformations, providing pathways to further functionalized derivatives.

The C4-chloro substituent can be replaced via nucleophilic aromatic substitution (SₙAr). This reaction is feasible on electron-deficient aromatic and heteroaromatic rings. stackexchange.compearson.com The electronegative nitrogen atoms of the pyrazole ring withdraw electron density, making the C4 position susceptible to attack by nucleophiles. This reactivity is well-documented for 4-halopyrazoles, especially when additional electron-withdrawing groups are present on the ring. osti.gov A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, leading to diverse C-N, C-O, and C-S linked pyrazole derivatives.

The C3-methyl group can also be chemically modified. Under free-radical conditions, using reagents like N-bromosuccinimide (NBS) with a radical initiator, benzylic-type halogenation can occur to form a 3-(halomethyl)pyrazole derivative. wikipedia.org This intermediate is a valuable synthon for further nucleophilic substitution reactions. Additionally, oxidation of the methyl group to a formyl or carboxylic acid group is a potential transformation, although care must be taken to avoid oxidation of the pyrazole ring itself, which is generally stable but can be degraded under harsh oxidative conditions. pharmaguideline.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Further Diversification

The C4-chloro atom serves as an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The C4-chloro group of the title compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids to generate C4-substituted pyrazoles. nih.govrsc.org While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) can effectively facilitate the coupling of these less reactive halides. nih.gov

| Coupling Partner (R-B(OH)₂) | Product (at C4) | Typical Conditions |

|---|---|---|

| Phenylboronic acid | 4,5-diphenyl-3-methyl-1H-pyrazole | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O |

| Thiophene-2-boronic acid | 3-methyl-5-phenyl-4-(thiophen-2-yl)-1H-pyrazole | PdCl₂(dppf), Na₂CO₃, Dioxane |

| Vinylboronic acid pinacol (B44631) ester | 3-methyl-5-phenyl-4-vinyl-1H-pyrazole | Pd(PPh₃)₄, K₂CO₃, DME |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The C4-chloro position can be coupled with a variety of alkynes to synthesize 4-alkynylpyrazoles. researchgate.net These products are valuable intermediates for further transformations, such as cyclization reactions or as building blocks in materials science. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

| Coupling Partner (R-C≡CH) | Product (at C4) | Typical Conditions |

|---|---|---|

| Phenylacetylene | 3-methyl-5-phenyl-4-(phenylethynyl)-1H-pyrazole | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF |

| Trimethylsilylacetylene | 3-methyl-5-phenyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | Pd(PPh₃)₄, CuI, Piperidine |

| Propargyl alcohol | 3-(3-methyl-5-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-ol | PdCl₂(dppf), CuI, DIPA, THF |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org The C4-chloro group on the pyrazole ring can be aminated with a wide range of primary and secondary amines, including anilines and alkylamines. nih.gov Studies on 4-halopyrazoles have shown that while 4-bromo derivatives are often more reactive, 4-chloro substrates can be successfully coupled, typically requiring more electron-rich and bulky phosphine ligands (e.g., tBuDavePhos) and potentially higher reaction temperatures. nih.govresearchgate.net

| Coupling Partner (R¹R²NH) | Product (at C4) | Typical Conditions |

|---|---|---|

| Aniline | N,5-diphenyl-3-methyl-1H-pyrazol-4-amine | Pd₂(dba)₃, BINAP, NaO tBu, Toluene |

| Morpholine | 4-(3-methyl-5-phenyl-1H-pyrazol-4-yl)morpholine | Pd(OAc)₂, tBuDavePhos, K₂CO₃, Dioxane |

| Benzylamine | N-benzyl-3-methyl-5-phenyl-1H-pyrazol-4-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene |

Cycloaddition and Rearrangement Reactions Involving the Pyrazole Moiety

Due to its inherent aromaticity, the pyrazole ring of 4-chloro-3-methyl-5-phenyl-1H-pyrazole is generally resistant to participating in cycloaddition reactions as either a diene or a dienophile. Such reactions would require a significant loss of resonance stabilization energy. However, intramolecular cycloadditions are possible if a reactive dienophile or diene is tethered to the pyrazole ring, often at the N1 position or via one of the carbon substituents. For example, a pyrazole with a side chain containing an alkyne could potentially undergo an intramolecular Diels-Alder reaction under thermal conditions. mdpi.com

While the core ring is stable, pyrazole derivatives can undergo skeletal rearrangements under specific conditions. For example, oxidative ring-opening of 1H-pyrazol-5-amines using reagents like phenyliodine(III) diacetate (PIDA) can lead to the formation of 3-diazenylacrylonitrile derivatives. researchgate.net This demonstrates that the pyrazole C-N and N-N bonds can be cleaved under oxidative stress, leading to completely different molecular structures. Such reactivity highlights the potential for the pyrazole ring to serve as a latent synthon for other acyclic or heterocyclic systems.

Oxidation and Reduction Chemistry of 4-chloro-3-methyl-5-phenyl-1H-pyrazole

The oxidation and reduction chemistry of the title compound can target the substituents or the pyrazole ring itself.

Oxidation: The pyrazole ring is relatively resistant to oxidation. pharmaguideline.com The most likely site of oxidation under mild conditions is the C3-methyl group, which could potentially be converted to a formyl (-CHO) or carboxylic acid (-COOH) group. The phenyl ring could also be oxidized under more vigorous conditions, but this often leads to ring cleavage. As noted previously, certain pyrazole derivatives, particularly those with activating amino groups, can undergo oxidative ring-opening. researchgate.net

Reduction: The pyrazole ring's aromaticity also renders it stable towards many reducing agents. pharmaguideline.com The most common reduction reaction for this substrate would be hydrodehalogenation, where the C4-chloro group is replaced by a hydrogen atom. This can be achieved catalytically using H₂ gas with a palladium catalyst (e.g., Pd/C) or through various hydride reagents. This reaction is sometimes observed as a side product during palladium-catalyzed cross-coupling reactions. Reduction of the phenyl ring or the pyrazole ring to its corresponding pyrazoline or pyrazolidine (B1218672) form would require more forcing conditions, such as high-pressure catalytic hydrogenation.

Photoinduced and Radical-Mediated Transformations

The exploration of photoinduced and radical-mediated transformations of heterocyclic compounds is a significant area of chemical research, offering pathways to novel molecular architectures and functionalities. While specific studies on the photoinduced and radical-mediated transformations of 4-chloro-3-methyl-5-phenyl-1H-pyrazole are not extensively documented in publicly available literature, the inherent reactivity of the pyrazole core, coupled with the presence of a chloro substituent and a phenyl group, suggests several potential reaction pathways. This section will explore plausible transformations based on the known reactivity of analogous chemical structures.

Photoinduced Transformations

The photochemical behavior of pyrazole derivatives is diverse, with the outcome of such reactions being highly dependent on the substitution pattern and the reaction conditions. For 4-chloro-3-methyl-5-phenyl-1H-pyrazole, two primary photoinduced transformations can be postulated: photochromism and photoinduced dehalogenation.

One area of interest is the potential for this compound to be a component of a larger photochromic system. For instance, a derivative of the isomeric 5-chloro-3-methyl-1-phenyl-1H-pyrazole has been incorporated into a 1,3-diazabicyclo[3.1.0]hex-3-ene system which exhibits photochromic behavior. mdpi.com Upon irradiation with UV light, this molecule undergoes a color change, which is reversible. This suggests that the 4-chloro-3-methyl-5-phenyl-1H-pyrazole core could similarly be utilized as a building block in the synthesis of novel photoactive materials.

Another potential photoinduced reaction is the dehalogenation of the chloro substituent. Photo-induced, transition-metal-free dehalogenation of aryl chlorides has been demonstrated using a light-sensitized radical mechanism. mdpi.com This type of reaction typically involves the use of a photosensitizer and a hydrogen atom donor. In the context of 4-chloro-3-methyl-5-phenyl-1H-pyrazole, such a transformation would yield 3-methyl-5-phenyl-1H-pyrazole.

| Potential Photoinduced Transformation | Proposed Reagents and Conditions | Expected Product | Reference for Analogy |

| Photochromism (as part of a larger system) | Incorporation into a photoactive scaffold, UV irradiation | Isomeric form with altered absorption spectrum | mdpi.com |

| Photoinduced Dehalogenation | Photosensitizer, hydrogen atom donor, light irradiation | 3-methyl-5-phenyl-1H-pyrazole | mdpi.com |

Radical-Mediated Transformations

Radical-mediated reactions offer a powerful tool for the construction of complex molecular frameworks. The pyrazole nucleus is amenable to various radical transformations, particularly radical cyclization reactions.

Numerous studies have demonstrated the synthesis of fused pyrazole systems through radical cyclization. researchgate.netrsc.orgresearchgate.netnih.govnih.gov These reactions typically involve the generation of a radical at a side chain attached to the pyrazole ring, which then attacks another part of the molecule to form a new ring. While 4-chloro-3-methyl-5-phenyl-1H-pyrazole itself does not have a side chain suitable for intramolecular cyclization, it could serve as a precursor. For example, the chloro group could potentially be substituted with a moiety containing a radical precursor, which could then undergo a cyclization reaction.

Furthermore, the phenyl group at the 5-position could be functionalized to participate in radical reactions. For instance, the introduction of a halogen at the ortho-position of the phenyl ring could enable a radical cyclization onto the pyrazole ring or another part of the molecule.

| Potential Radical-Mediated Transformation | Proposed Reagents and Conditions | Expected Product Type | Reference for Analogy |

| Intramolecular Radical Cyclization (after modification) | Radical initiator (e.g., AIBN), tin or silane (B1218182) reagent | Fused polycyclic pyrazole derivative | researchgate.netnih.gov |

| Intermolecular Radical Addition | Radical source, alkene/alkyne | Substituted pyrazole derivative | General Radical Chemistry |

Derivatization and Analog Synthesis of 4 Chloro 3 Methyl 5 Phenyl 1h Pyrazole

Synthesis of Substituted Pyrazole (B372694) Rings and Fused Systems Utilizing 4-chloro-3-methyl-5-phenyl-1H-pyrazole as a Precursor

The 4-chloro-3-methyl-5-phenyl-1H-pyrazole scaffold serves as a valuable starting material for the synthesis of a variety of substituted pyrazole rings and fused heterocyclic systems. The reactivity of the chloro substituent allows for its displacement by various nucleophiles, leading to the introduction of diverse functional groups at the 4-position of the pyrazole ring.

A key intermediate derived from this precursor is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com The aldehyde group is then a versatile handle for further transformations. For instance, it can undergo condensation reactions with various amines to form Schiff bases. One such example is the reaction with 4-chloroaniline (B138754) in refluxing ethanol (B145695) to produce (E)-4-chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline in high yield. nih.gov

Furthermore, the 4-carbaldehyde derivative is a crucial building block for constructing fused heterocyclic systems. In a one-pot, three-component reaction, it reacts with trans-2-benzoyl-3-(4-nitrophenyl)aziridine and ammonium (B1175870) acetate (B1210297) to yield 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com This reaction highlights the utility of the pyrazole aldehyde in synthesizing complex, polycyclic molecules.

The aldehyde can also be oxidized to the corresponding carboxylic acid, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net This carboxylic acid and its corresponding carbonyl chloride are precursors to a range of amide derivatives. For example, reaction of the carbonyl chloride with substituted benzothiazol-2-ylamines and nih.govorganic-chemistry.orgchim.itthiadiazol-2-ylamines yields the respective amide compounds. researchgate.net These reactions demonstrate the potential for creating a library of compounds with diverse heterocyclic moieties attached to the pyrazole core.

Development of Libraries of Analogs for Mechanistic Investigations

The synthesis of libraries of analogs based on the 4-chloro-3-methyl-5-phenyl-1H-pyrazole scaffold is a crucial strategy for conducting mechanistic investigations and structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrazole core, researchers can probe the influence of electronic and steric effects on the compound's properties and interactions.

Similarly, the synthesis of a series of amides from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid allows for the exploration of the chemical space around this core structure. researchgate.net By varying the amine component in the amide synthesis, a library of compounds with different substituents can be generated, which is invaluable for systematic studies.

Heterocyclic Ring Annulation Strategies on the Pyrazole Core

Heterocyclic ring annulation, or the fusion of a new ring onto the existing pyrazole core, represents a powerful strategy for the synthesis of novel polycyclic and condensed heterocyclic systems. These strategies often utilize bifunctional reagents that can react with two adjacent sites on the pyrazole ring.

While direct examples of ring annulation starting from 4-chloro-3-methyl-5-phenyl-1H-pyrazole are not extensively detailed in the provided context, the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from appropriately substituted pyrazole precursors illustrates the general strategies that could be employed. mdpi.com For instance, a pyrazole with amino and cyano groups in adjacent positions can undergo cyclocondensation with suitable reagents to form a fused pyrimidine (B1678525) or pyridine (B92270) ring.

The synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be considered a form of ring system construction, although not a direct annulation on the pyrazole ring itself. mdpi.com This reaction demonstrates the potential of using derivatives of 4-chloro-3-methyl-5-phenyl-1H-pyrazole to build complex, multi-ring structures.

Polymerization and Materials Precursor Applications

The potential for 4-chloro-3-methyl-5-phenyl-1H-pyrazole and its derivatives to be used in polymerization and as precursors for materials science is an area of growing interest. The pyrazole nucleus itself is known to be a component in compounds with luminescent and fluorescent properties. nih.gov This suggests that polymers incorporating this moiety could exhibit interesting photophysical properties.

Furthermore, the ability of pyrazole derivatives to act as ligands for metal complexation opens up possibilities for the creation of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of extended network structures with potential applications in catalysis, gas storage, and sensing.

Table of Compounds

Advanced Analytical Methodologies for the Quantification and Detection of 4 Chloro 3 Methyl 5 Phenyl 1h Pyrazole

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the purity assessment and separation of 4-chloro-3-methyl-5-phenyl-1H-pyrazole from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method has been noted for the separation of a closely related compound, "Pyrazole, 4-chloro-3-methyl-". nih.gov While specific details for 4-chloro-3-methyl-5-phenyl-1H-pyrazole are not extensively published, a typical reverse-phase method can be inferred. Such a method would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comresearchgate.net For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.com The development of enantioselective HPLC methods using chiral stationary phases has also been successful for the separation of various pyrazole (B372694) derivatives, which could be applicable for chiral variants of the target compound. acs.org

Table 1: Illustrative HPLC Parameters for the Analysis of Pyrazole Derivatives This table presents a hypothetical set of parameters based on methods for similar compounds.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and water with a phosphoric acid or formic acid modifier |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful tool for the analysis of volatile and thermally stable compounds like pyrazole derivatives. For the analysis of 4-chloro-3-methyl-5-phenyl-1H-pyrazole, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be suitable. The selection of the appropriate column and temperature programming is critical for achieving good separation and peak shape. A study on the GC-MS analysis of various heterocyclic compounds, including pyrazoles, demonstrated the effectiveness of this technique for their identification and quantification. mdpi.com

Table 2: Typical GC-MS Parameters for the Analysis of Pyrazoles This table presents a hypothetical set of parameters based on methods for related compounds.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |

| Detector | Mass Spectrometer (MS) |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of charged and neutral molecules. In its Capillary Zone Electrophoresis (CZE) mode, charged analytes are separated based on their charge-to-size ratio as they migrate in an electric field. youtube.com For neutral compounds like 4-chloro-3-methyl-5-phenyl-1H-pyrazole, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.

Table 3: Postulated Capillary Electrophoresis Parameters for 4-chloro-3-methyl-5-phenyl-1H-pyrazole This table outlines a potential method based on the principles of CE for aromatic compounds.

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm i.d. |

| Buffer | Phosphate or borate (B1201080) buffer containing a surfactant (e.g., SDS for MEKC) |

| Voltage | 15-25 kV |

| Detection | UV-Vis at a suitable wavelength |

| Temperature | 25 °C |

Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis

Spectrophotometric and spectrofluorometric methods are valuable for the quantitative analysis of 4-chloro-3-methyl-5-phenyl-1H-pyrazole, leveraging its inherent light-absorbing and emitting properties.

UV-Visible spectrophotometry is a straightforward and cost-effective technique for determining the concentration of an analyte in a solution. A derivative of the target compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, has been reported to exhibit a sharp absorption peak at 255 nm in ethanol (B145695). mdpi.com It is plausible that 4-chloro-3-methyl-5-phenyl-1H-pyrazole itself would have a characteristic absorption spectrum in the UV region, which can be utilized for its quantification using the Beer-Lambert law.

Spectrofluorometry offers higher sensitivity and selectivity compared to spectrophotometry. Many pyrazole derivatives are known to be fluorescent, and their emission properties can be harnessed for quantitative analysis. nih.gov The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations. While the specific fluorescence properties of 4-chloro-3-methyl-5-phenyl-1H-pyrazole are not extensively documented, related pyrazole compounds have been shown to exhibit significant fluorescence with high quantum yields. nih.gov The development of a spectrofluorometric method would involve determining the optimal excitation and emission wavelengths and validating the method for linearity, accuracy, and precision.

Table 4: Spectroscopic Data for a Derivative of 4-chloro-3-methyl-5-phenyl-1H-pyrazole

| Compound | Technique | λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | UV-Vis Absorption | 255 | Ethanol | mdpi.com |

Development of Sensors and Probes for Specific Detection

The development of chemical sensors and probes for the specific and sensitive detection of 4-chloro-3-methyl-5-phenyl-1H-pyrazole is an active area of research. These sensors can provide real-time monitoring and are often designed for high selectivity.

Fluorescent probes based on the pyrazole scaffold have been extensively developed for the detection of various analytes, including metal ions. rsc.orgacs.orgresearchgate.net These probes often work on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of the analyte causes a significant change in the fluorescence signal ("turn-on" or "turn-off"). semanticscholar.org A similar strategy could be employed to design a fluorescent probe that selectively binds to 4-chloro-3-methyl-5-phenyl-1H-pyrazole, leading to a measurable change in its fluorescence properties. This would involve synthesizing a pyrazole derivative with a specific receptor for the target molecule and a fluorophore that signals the binding event.

Electrochemical sensors offer another promising avenue for the detection of 4-chloro-3-methyl-5-phenyl-1H-pyrazole. Given the presence of a chloro-substituent, electrochemical methods that are sensitive to halogenated organic compounds could be adapted. These sensors typically involve the electrochemical reduction or oxidation of the analyte at a modified electrode surface, with the resulting current being proportional to the analyte's concentration. The design of such a sensor would focus on selecting an appropriate electrode material and modifying its surface to enhance the selectivity and sensitivity towards the target compound.

Table 5: Potential Sensor Technologies for the Detection of 4-chloro-3-methyl-5-phenyl-1H-pyrazole

| Sensor Type | Principle of Operation | Potential Advantages |

|---|---|---|

| Fluorescent Probe | Analyte binding induces a change in fluorescence intensity or wavelength. | High sensitivity, potential for "turn-on" detection. |

| Electrochemical Sensor | Electrochemical reaction of the analyte at a modified electrode surface. | Portability, potential for real-time analysis. |

Selected Applications of 4 Chloro 3 Methyl 5 Phenyl 1h Pyrazole in Chemical Sciences Excluding Prohibited Topics

Role as a Ligand in Coordination Chemistry and Catalysis

The pyrazole (B372694) moiety is a well-established N,N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. researchgate.net The presence of multiple nitrogen atoms allows pyrazole and its derivatives to coordinate in various modes, contributing to the formation of structurally diverse coordination compounds with unique properties. researchgate.net Derivatives of 4-chloro-3-methyl-5-phenyl-1H-pyrazole, particularly those modified to include Schiff base groups, are recognized as important ligands for creating coordination complexes. nih.gov

Metal Complexation Studies and Structural Analysis of Complexes

The coordination of pyrazole-based ligands to metal centers has been extensively studied to understand the resulting molecular geometries and electronic structures. X-ray crystallography is a primary tool for elucidating the precise three-dimensional arrangement of atoms in these metal complexes. For instance, studies on related pyrazole derivatives have revealed the formation of complexes with various geometries, often distorted octahedral arrangements. nih.govmdpi.com

Complexes formed with pyrazolone (B3327878) derivatives, which share the core pyrazole ring, have been shown to coordinate with metals like Mn(II), Ni(II), Co(II), and Cu(II) in an octahedral geometry, with the ligand acting as a bidentate Schiff base coordinating through azomethine nitrogen and keto oxygen. mdpi.com

Table 1: Crystallographic Data for a Derivative of 4-chloro-3-methyl-5-phenyl-1H-pyrazole (Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C11H9ClN2O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 6.7637(4) | researchgate.net |

| b (Å) | 6.8712(3) | researchgate.net |

| c (Å) | 22.4188(10) | researchgate.net |

| β (º) | 93.8458(14) | researchgate.net |

| Volume (ų) | 1039.56(9) | researchgate.net |

| Z | 4 | researchgate.net |

Homogeneous and Heterogeneous Catalysis Applications

Metal complexes derived from pyrazole ligands are frequently employed as catalysts in a variety of organic transformations. The ability to tune the ligand's structure allows for the fine-tuning of the catalyst's activity and selectivity. Pyrazole-based systems have shown utility in important reactions such as C-C coupling.

For example, functionalized 4-phenyl-1H-pyrazoles have been successfully used in Suzuki-Miyaura cross-coupling reactions to generate more complex molecular structures. rsc.orgnih.gov The synthesis of 4-substituted pyrazole-3,5-diamines has been achieved through this palladium-catalyzed reaction. rsc.org These reactions demonstrate the role of the pyrazole scaffold in facilitating the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

In the realm of heterogeneous catalysis, pyrazolate-based Metal-Organic Frameworks (MOFs) have emerged as highly promising materials. digitellinc.com These crystalline porous materials, constructed from metal ions and pyrazolate organic linkers, possess high surface areas and tunable pore environments, making them ideal for catalytic applications. acs.org For instance, a robust copper-pyrazolate MOF, PCN-300, has been shown to efficiently catalyze dehydrogenative C–O cross-coupling reactions, highlighting the synergy between the metal center and the framework in activating C-H bonds. acs.org The inherent stability and defined active sites within these MOFs make them advantageous for challenging chemical transformations. digitellinc.comacs.org

Building Block in Organic Synthesis for Complex Molecular Architectures

The 4-chloro-3-methyl-5-phenyl-1H-pyrazole scaffold is a highly versatile intermediate for the synthesis of more elaborate heterocyclic systems. researchgate.netlookchem.com Its functional groups—the reactive chlorine atom, the pyrazole ring's N-H group, and the potential for modification at the methyl and phenyl groups—provide multiple handles for further chemical transformations.

A key derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is frequently prepared via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.netmdpi.com This aldehyde serves as a crucial starting material for a wide range of subsequent reactions. It can undergo one-pot, three-component reactions to produce complex fused heterocyclic systems. For example, its reaction with a ketoaziridine and ammonium (B1175870) acetate (B1210297) yields a pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com

Furthermore, this pyrazole aldehyde is a precursor for synthesizing various Schiff bases by condensation with primary amines. nih.gov The resulting Schiff bases are not only important ligands in their own right but also serve as intermediates for other complex molecules. The aldehyde can also be oxidized to the corresponding carboxylic acid, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which can then be converted to a variety of amide derivatives. researchgate.net These synthetic routes illustrate the utility of the 4-chloro-3-methyl-5-phenyl-1H-pyrazole core in building diverse and complex molecular architectures. researchgate.netmdpi.com

Precursor for Advanced Materials

The structural characteristics of 4-chloro-3-methyl-5-phenyl-1H-pyrazole and its derivatives make them suitable precursors for the development of advanced functional materials. Their applications are particularly notable in the synthesis of Metal-Organic Frameworks (MOFs) and photochromic materials.

MOFs are crystalline materials composed of metal nodes linked by organic ligands, and pyrazolates are excellent candidates for these linkers due to their strong coordinating ability. digitellinc.comacs.org Pyrazolate-based MOFs often exhibit high thermal and chemical stability. acs.org These frameworks can be designed with specific pore sizes and chemical functionalities for applications in gas storage and separation, sensing, and heterogeneous catalysis. digitellinc.comdtu.dkdim-materre.fr For example, pyrazole-dicarboxylate MOFs have been developed for the selective and efficient capture of formaldehyde (B43269) from indoor air, acting as highly effective and reusable filters. dtu.dkresearchgate.net The pyrazole groups within the MOF structure can react reversibly with formaldehyde, demonstrating a unique chemisorption mechanism. dtu.dkresearchgate.net

In the area of optoelectronic materials, derivatives of 4-chloro-3-methyl-5-phenyl-1H-pyrazole have been used to synthesize photochromic compounds. mdpi.com Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. A 1,3-diazabicyclo[3.1.0]hex-3-ene derivative synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits interesting photochromic behavior, changing color from colorless to yellow upon exposure to UV light in solution, and from pale beige to deep orange in the solid state. mdpi.com This property is valuable for applications in optical switches, data storage, and smart materials.

Mechanistic Studies of In Vitro Biological Interactions

While excluding clinical efficacy, the fundamental molecular interactions of 4-chloro-3-methyl-5-phenyl-1H-pyrazole derivatives with biological targets like enzymes have been a subject of in vitro mechanistic studies. These investigations focus on understanding binding kinetics and inhibition mechanisms at a molecular level.

Enzyme Binding Kinetics and Inhibition Mechanisms (in vitro)

Pyrazole-containing compounds are known to interact with a variety of enzymes. In vitro studies are crucial for elucidating the specific nature of these interactions, such as identifying the binding site and determining the mode of inhibition.

One area of study involves pyrazole-based Schiff bases as potential inhibitors of bacterial enzymes like dihydrofolate reductase (DHFR) and DNA gyrase. dntb.gov.ua These enzymes are essential for bacterial survival, and understanding how small molecules bind to their active sites provides insight into fundamental biochemical processes.

Another significant target is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Pyrazole-4-carboxamide derivatives have been developed as SDH inhibitors. nih.gov Mechanistic studies often employ molecular docking simulations to predict the binding orientation of the inhibitor within the active site of the target protein. For instance, the docking of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide into the SDH active site helped to rationalize its observed in vitro inhibitory activity. nih.gov Such studies are fundamental to understanding the structure-activity relationships that govern molecular recognition between a ligand and its protein target.

Table 2: In Vitro Enzyme Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | Organism (for enzyme source) | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Pyrazole Schiff Bases | Dihydrofolate Reductase (DHFR) | E. coli | Demonstrated in vitro inhibitory activity. | dntb.gov.ua |

| Pyrazole Schiff Bases | DNA Gyrase | S. aureus, B. subtilis | Showed inhibitory activity against the enzyme. | dntb.gov.ua |

| Pyrazole-4-carboxamide derivative | Succinate Dehydrogenase (SDH) | Rhizoctonia solani | Molecular docking predicted binding in the active site; showed potent in vitro inhibition. | nih.gov |

Receptor Ligand Binding Affinity Studies (in vitro, mechanistic focus)

No publicly accessible research data detailing in vitro receptor ligand binding affinity studies for 4-chloro-3-methyl-5-phenyl-1H-pyrazole could be located. Thorough searches of scientific databases and journals did not yield any studies presenting binding constants (such as Ki, Kd, or IC50 values), receptor selectivity profiles, or mechanistic insights into the interaction of this specific compound with any biological receptors.

Protein-Ligand Docking and Molecular Dynamics Simulations of Binding

There is no available information in the scientific literature regarding protein-ligand docking or molecular dynamics simulation studies conducted on 4-chloro-3-methyl-5-phenyl-1H-pyrazole. Consequently, data on its binding modes, interaction energies, conformational changes upon binding to specific protein targets, or the stability of any potential protein-ligand complexes are not documented.

Future Research Directions and Challenges Pertaining to 4 Chloro 3 Methyl 5 Phenyl 1h Pyrazole

Exploration of Novel and Sustainable Synthetic Pathways

A primary challenge in contemporary organic synthesis is the development of environmentally benign and economically viable methods for producing valuable chemical entities. While traditional synthetic routes to pyrazoles are well-established, future research will likely focus on novel and sustainable pathways for the synthesis of 4-chloro-3-methyl-5-phenyl-1H-pyrazole.

One promising area of exploration is the use of green solvents and catalysts. For instance, the application of magnetized distilled water (MDW) as a solvent for the catalyst-free synthesis of pyrazole (B372694) derivatives has been reported, offering advantages such as environmental friendliness, cost-effectiveness, and simplified workup procedures. scielo.org.za Future investigations could adapt such methodologies to the synthesis of 4-chloro-3-methyl-5-phenyl-1H-pyrazole, potentially leading to higher yields and reduced environmental impact.

Furthermore, the development of one-pot, multi-component reactions (MCRs) presents another avenue for sustainable synthesis. MCRs are inherently more efficient as they reduce the number of synthetic steps, minimize waste, and save time and resources. scielo.org.za Designing a convergent MCR for the direct synthesis of 4-chloro-3-methyl-5-phenyl-1H-pyrazole from readily available starting materials would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Magnetized Water Synthesis | Environmentally friendly, catalyst-free, cost-effective. scielo.org.za | Adapting the methodology to achieve high regioselectivity and yield for the target compound. |

| Multi-Component Reactions | Increased efficiency, reduced waste, time and resource savings. scielo.org.za | Designing a suitable reaction cascade and identifying compatible starting materials. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Developing a robust and efficient flow reactor setup for the specific synthesis. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. | Identifying suitable photocatalysts and reaction conditions for the desired transformations. |

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of 4-chloro-3-methyl-5-phenyl-1H-pyrazole is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, future research will benefit from the application of more advanced and integrated characterization methods.

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the molecular behavior of pyrazole derivatives. eurasianjournals.com Future studies on 4-chloro-3-methyl-5-phenyl-1H-pyrazole could employ DFT to gain detailed insights into its electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are critical for understanding its reactivity. eurasianjournals.com Molecular dynamics simulations can further be used to explore its conformational space and dynamic behavior. eurasianjournals.com

In terms of spectroscopic techniques , advanced NMR methods, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, which is particularly important for complex derivatives. Solid-state NMR could also be employed to study the compound's structure and dynamics in the solid phase. The combination of experimental spectroscopic data with theoretical calculations can provide a powerful tool for structural elucidation and the interpretation of complex spectra. researchgate.net

| Technique | Information Gained | Future Research Focus |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energies, molecular electrostatic potential. eurasianjournals.com | Correlating theoretical predictions with experimental reactivity and spectroscopic data. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational analysis, intermolecular interactions. eurasianjournals.com | Simulating the behavior of the compound in different solvent environments or on material surfaces. |

| Advanced 2D NMR | Unambiguous assignment of proton and carbon signals, connectivity information. nanobioletters.com | Characterizing complex derivatives and reaction products of 4-chloro-3-methyl-5-phenyl-1H-pyrazole. |

| Solid-State NMR | Structure, packing, and dynamics in the solid state. | Investigating polymorphism and the solid-state properties of materials incorporating the pyrazole. |

Development of Highly Selective and Efficient Derivatization Strategies

The functionalization of the 4-chloro-3-methyl-5-phenyl-1H-pyrazole core is key to tuning its properties and developing new applications. Future research will focus on the development of highly selective and efficient derivatization strategies that allow for precise modification of the molecule at specific positions.

Regioselective synthesis is a significant challenge in pyrazole chemistry. nih.gov Developing synthetic protocols that allow for the selective introduction of functional groups at the N1, C4, or the phenyl ring of 4-chloro-3-methyl-5-phenyl-1H-pyrazole is of great interest. This could involve the use of directing groups, specific catalysts, or carefully controlled reaction conditions to achieve high regioselectivity.

The chloro group at the C4 position is a particularly attractive site for derivatization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby creating a library of novel derivatives with diverse properties. Optimizing these coupling reactions to be efficient and tolerant of various functional groups will be a key research focus.

The use of 1-phenyl-3-methyl-5-pyrazolone (PMP) as a derivatizing agent for carbohydrates highlights the utility of the pyrazole scaffold in analytical chemistry. nih.gov Future research could explore the potential of 4-chloro-3-methyl-5-phenyl-1H-pyrazole as a novel derivatizing agent for other classes of biomolecules, leveraging its unique spectroscopic or electrochemical properties for sensitive detection.

Diversification of Applications in Material Science and Catalysis

While pyrazole derivatives have been extensively studied in medicinal chemistry, their application in material science and catalysis is a rapidly growing field. Future research on 4-chloro-3-methyl-5-phenyl-1H-pyrazole should aim to diversify its applications beyond its traditional roles.

In material science , the synthesis of a photochromic compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, from a derivative of the target molecule demonstrates its potential in the development of smart materials. mdpi.com This opens up possibilities for creating novel photo-switchable devices, optical data storage systems, and light-responsive materials. Further research could focus on tuning the photochromic properties by modifying the substituents on the pyrazole ring.